molecular formula C13H13NO7 B12303705 N-(o-Carboxybenzoyl)-DL-glutamic acid CAS No. 3184-19-8

N-(o-Carboxybenzoyl)-DL-glutamic acid

Katalognummer: B12303705
CAS-Nummer: 3184-19-8
Molekulargewicht: 295.24 g/mol
InChI-Schlüssel: QIWKCQDJZPRXNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(o-Carboxybenzoyl)-DL-glutamic acid is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. It is a derivative of glutamic acid, where the amino group is substituted with an o-carboxybenzoyl group. This modification imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry and biochemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(o-Carboxybenzoyl)-DL-glutamic acid typically involves the reaction of DL-glutamic acid with o-carboxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-(o-Carboxybenzoyl)-DL-glutamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

N-(o-Carboxybenzoyl)-DL-glutamic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(o-Carboxybenzoyl)-DL-glutamic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit angiogenesis by targeting vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF) . This inhibition prevents the proliferation and migration of endothelial cells, thereby restricting the formation of new blood vessels.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(o-Carboxybenzoyl)-DL-glutamic acid is unique due to its specific substitution pattern and the resulting chemical properties. Its ability to inhibit angiogenesis and cytokine production makes it a valuable compound in medical research .

Eigenschaften

CAS-Nummer

3184-19-8

Molekularformel

C13H13NO7

Molekulargewicht

295.24 g/mol

IUPAC-Name

2-[(2-carboxybenzoyl)amino]pentanedioic acid

InChI

InChI=1S/C13H13NO7/c15-10(16)6-5-9(13(20)21)14-11(17)7-3-1-2-4-8(7)12(18)19/h1-4,9H,5-6H2,(H,14,17)(H,15,16)(H,18,19)(H,20,21)

InChI-Schlüssel

QIWKCQDJZPRXNS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.